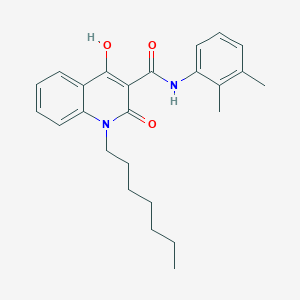
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azidoethoxy group attached to a phenyl ring, which is further connected to a triazolidine-3,5-dione moiety. The presence of the azido group makes it a versatile intermediate for various chemical reactions, particularly in the field of click chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(2-bromoethoxy)phenyl compound.
Azidation: The bromoethoxy compound undergoes a nucleophilic substitution reaction with sodium azide to form the azidoethoxy derivative.
Cyclization: The azidoethoxy derivative is then subjected to cyclization with hydrazine and carbon dioxide to form the triazolidine-3,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione can undergo various types of chemical reactions, including:
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for the cycloaddition of azides and alkynes.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of azides.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, thereby altering their function or localization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Azidoethoxy)phenylacetic acid
- 2-(4-(2-Azidoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-3,5-dione ring, which imparts distinct chemical properties and reactivity compared to other azidoethoxy phenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C10H10N6O3 |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
4-[4-(2-azidoethoxy)phenyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H10N6O3/c11-15-12-5-6-19-8-3-1-7(2-4-8)16-9(17)13-14-10(16)18/h1-4H,5-6H2,(H,13,17)(H,14,18) |
Clé InChI |
MHGMHPVYCVQIET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)NNC2=O)OCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


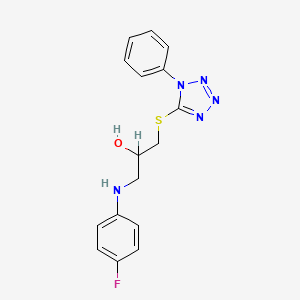
![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)
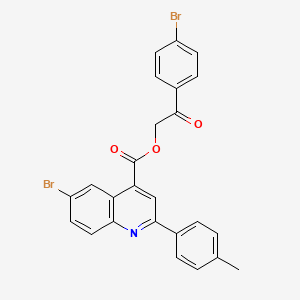
![N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B15086590.png)
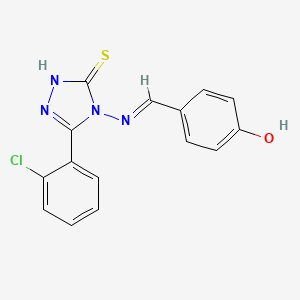
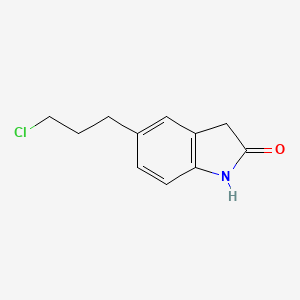
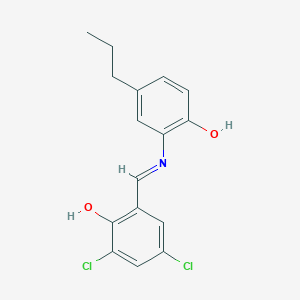

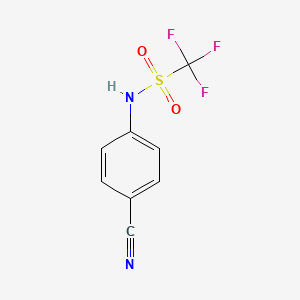

![(+/-)-(1S*,2S*,5R*)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15086618.png)
